molecular formula C22H18ClF3N2O3S B296945 N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

Cat. No. B296945
M. Wt: 482.9 g/mol
InChI Key: LJHNPZBRVORMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown potential in treating various types of cancers. This compound was first synthesized by Bayer AG in 1999 and has since been extensively studied for its anticancer properties.

Mechanism of Action

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 exerts its anticancer effects by inhibiting the activity of Raf kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. Inhibition of Raf kinase by N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 leads to the inhibition of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway and the c-Jun N-terminal kinase (JNK) pathway, which ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the activity of various kinases, including Raf kinase, VEGFR, and PDGFR, which are involved in the growth and proliferation of cancer cells. Inhibition of these kinases leads to the inhibition of downstream signaling pathways, ultimately leading to the inhibition of cancer cell growth and proliferation. N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has also been shown to have anti-angiogenic effects, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has several advantages for lab experiments, including its potency and selectivity for Raf kinase inhibition. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacological properties. However, N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has some limitations for lab experiments, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006. One potential direction is the development of more potent and selective inhibitors of Raf kinase, which may have improved anticancer properties. Another direction is the investigation of the use of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 in combination with other anticancer agents, which may have synergistic effects. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 may provide insights into its optimal dosing and administration for the treatment of cancer.

Synthesis Methods

The synthesis of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1,1'-biphenyl-2-carbonyl chloride in the presence of a base to yield N-[1,1'-biphenyl]-2-yl-2-[4-chloro-3-nitrobenzenesulfonamido]acetamide. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the reaction of the amine with trifluoroacetic acid and formaldehyde to yield N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006.

Scientific Research Applications

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of various kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR), which are involved in the growth and proliferation of cancer cells. N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been tested in preclinical and clinical trials for the treatment of various types of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

properties

Molecular Formula

C22H18ClF3N2O3S

Molecular Weight

482.9 g/mol

IUPAC Name

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C22H18ClF3N2O3S/c1-32(30,31)28(16-11-12-19(23)18(13-16)22(24,25)26)14-21(29)27-20-10-6-5-9-17(20)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,27,29)

InChI Key

LJHNPZBRVORMNB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.